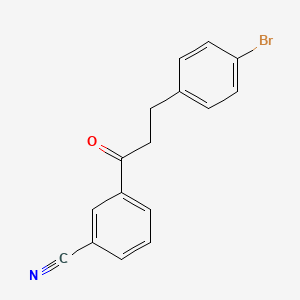
3-(4-Bromophenyl)-3'-cyanopropiophenone
概要
説明
The compound “3-(4-Bromophenyl)-3’-cyanopropiophenone” likely contains a bromophenyl group, a cyanopropiophenone group, and a carbon-carbon triple bond (the ‘-yne’ suffix typically indicates a triple bond). The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached. The cyanopropiophenone group likely contains a ketone (a carbon double-bonded to an oxygen) and a nitrile (a carbon triple-bonded to a nitrogen) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Anticancer Potential
A study on a novel bromophenol derivative, BOS-102, showed promising anticancer activities against human lung cancer cell lines. BOS-102 was found to block cell proliferation in A549 lung cancer cells by inducing G0/G1 cell cycle arrest and apoptosis via ROS-mediated pathways, including deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway (Guo et al., 2018).
Antifungal and Antibacterial Activities
3-(Halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including a 4-bromophenyl derivative, showed broad-spectrum in vitro activity against pathogenic yeasts and molds, highlighting their potential as novel antifungal compounds (Buchta et al., 2004). Additionally, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited moderate antibacterial activity, suggesting their utility in developing new antibacterial agents (Xu et al., 2003).
Antioxidant Effects
A series of novel bromophenol derivatives were synthesized and investigated for their antioxidant and acetylcholinesterase inhibition properties. These derivatives showed considerable antioxidant, antiradical, and AChE inhibition effects, highlighting their potential in treating oxidative stress-related diseases (Öztaşkın et al., 2015).
Synthesis and Chemical Applications
The synthesis and characterization of bromophenol derivatives have also been explored for their chemical properties and potential applications. For instance, a study on the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides highlights a unique method for producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, demonstrating the versatility of bromophenol derivatives in organic synthesis (Wakui et al., 2004).
作用機序
Mode of Action
- Like other indole derivatives, 3-(4-Bromophenyl)-3’-cyanopropiophenone contains an indole nucleus. Due to its aromatic nature, it readily undergoes electrophilic substitution reactions . Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A and Coxsackie B4 virus [1,2].
Pharmacokinetics (ADME)
- Information on absorption is not available. The volume of distribution is not reported. Details regarding metabolism are lacking. No specific data on excretion. The compound’s pharmacokinetic properties influence its availability for interaction with biological targets .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(4-Bromophenyl)-3’-cyanopropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . The interaction between 3-(4-Bromophenyl)-3’-cyanopropiophenone and AchE results in the inhibition of the enzyme’s activity, leading to altered nerve impulse transmission. Additionally, this compound has been observed to interact with other biomolecules such as proteins involved in oxidative stress responses, further highlighting its biochemical significance .
Cellular Effects
The effects of 3-(4-Bromophenyl)-3’-cyanopropiophenone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(4-Bromophenyl)-3’-cyanopropiophenone has been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect different cellular components, including lipids, proteins, and DNA, ultimately impacting cell viability and function. Furthermore, the compound’s interaction with AchE can result in significant behavioral changes and impaired body movement in animal models .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-3’-cyanopropiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, the binding of 3-(4-Bromophenyl)-3’-cyanopropiophenone to AchE inhibits the enzyme’s activity, resulting in the accumulation of acetylcholine and disrupted nerve signal transmission . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-3’-cyanopropiophenone have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-3’-cyanopropiophenone can degrade over time, leading to a decrease in its inhibitory effects on enzymes such as AchE . Additionally, long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage, further emphasizing the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-3’-cyanopropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have reported threshold effects, where a certain dosage level of 3-(4-Bromophenyl)-3’-cyanopropiophenone is required to observe noticeable biochemical and cellular changes . High doses of the compound have been associated with increased oxidative stress, impaired nerve function, and behavioral changes in animal models .
Metabolic Pathways
3-(4-Bromophenyl)-3’-cyanopropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further influence cellular processes. For instance, the interaction of 3-(4-Bromophenyl)-3’-cyanopropiophenone with oxidative enzymes can result in the production of reactive intermediates, contributing to oxidative stress and cellular damage . Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-3’-cyanopropiophenone within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Studies have shown that 3-(4-Bromophenyl)-3’-cyanopropiophenone can accumulate in certain cellular compartments, influencing its overall distribution and effects . The compound’s ability to localize within specific tissues and cells can impact its biochemical interactions and cellular responses.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-3’-cyanopropiophenone plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, studies have indicated that 3-(4-Bromophenyl)-3’-cyanopropiophenone can localize to mitochondria, where it may exert its effects on mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical mechanisms and cellular effects.
特性
IUPAC Name |
3-[3-(4-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKSIUGOQUOZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


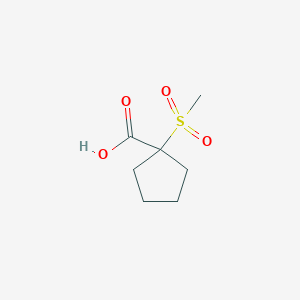
![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)
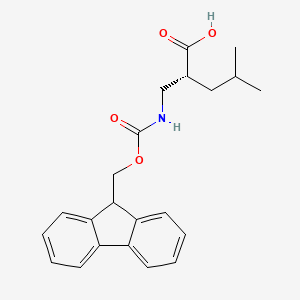

![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)
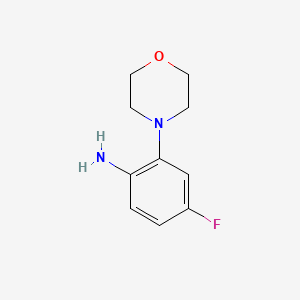


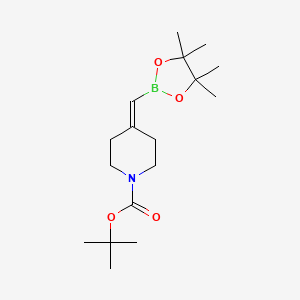
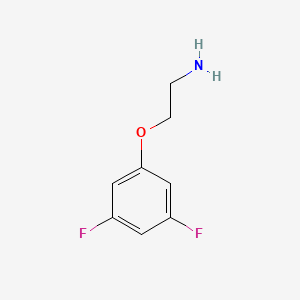

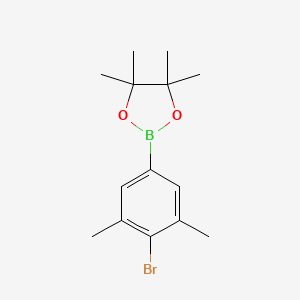
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
